Pobilukast
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pobilukast is a chemical compound that has been studied extensively for its potential use as a therapeutic agent in various diseases. It belongs to the class of leukotriene receptor antagonists (LTRAs) and has been shown to have anti-inflammatory and anti-allergic properties.
Scientific Research Applications
Preclinical Pharmacology
Pobilukast, alongside other leukotriene receptor antagonists like zafirlukast and montelukast, has been extensively studied for its pharmacological properties. These studies reveal that these agents are potent and selective antagonists of cysteinyl leukotriene (cysLT) activity. They effectively compete with LTD4 for binding to cysLT1 receptors in guinea pig and human lung cell membranes. In vitro tests demonstrate that pobilukast, along with other leukotriene receptor antagonists, can block LTD4- and LTE4-induced contractions in isolated guinea pig trachea. This suggests potential therapeutic applications in treating respiratory inflammatory conditions, such as asthma and allergic rhinitis (Aharony, 1998).
Differential Sensitivity to Antagonists
Another interesting aspect of pobilukast's pharmacology is its differential sensitivity to cysteinyl leukotriene receptor antagonists. A study demonstrated that while drugs like pranlukast and pobilukast abolished the potentiating effect of LTD4 on epidermal growth factor-induced DNA synthesis in human airway smooth muscle cells, zafirlukast did not. This indicates that different cysLT receptor antagonists, including pobilukast, may have varying degrees of effectiveness in specific cellular responses, suggesting a potential role in modulating airways remodeling in asthma (Panettieri et al., 1998).
Binding and Functional Studies
Research on cysLT receptors has shown that pobilukast, along with other leukotriene receptor antagonists, can inhibit LTD4-induced calcium mobilization in human embryonic kidney cells expressing the CysLT receptor. This research helped identify the pharmacological profile of a specific CysLT receptor, contributing to understanding the pathophysiological roles of CysLTs and assisting in the identification of receptor subtypes (Sarau et al., 1999).
properties
CAS RN |
107023-41-6 |
---|---|
Product Name |
Pobilukast |
Molecular Formula |
C26H34O5S |
Molecular Weight |
458.6 g/mol |
IUPAC Name |
(2S,3R)-3-(2-carboxyethylsulfanyl)-2-hydroxy-3-[2-(8-phenyloctyl)phenyl]propanoic acid |
InChI |
InChI=1S/C26H34O5S/c27-23(28)18-19-32-25(24(29)26(30)31)22-17-11-10-16-21(22)15-9-4-2-1-3-6-12-20-13-7-5-8-14-20/h5,7-8,10-11,13-14,16-17,24-25,29H,1-4,6,9,12,15,18-19H2,(H,27,28)(H,30,31)/t24-,25-/m1/s1 |
InChI Key |
PZIFPMYXXCAOCC-JWQCQUIFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCCCCCCCC2=CC=CC=C2[C@H]([C@H](C(=O)O)O)SCCC(=O)O |
SMILES |
C1=CC=C(C=C1)CCCCCCCCC2=CC=CC=C2C(C(C(=O)O)O)SCCC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCC2=CC=CC=C2C(C(C(=O)O)O)SCCC(=O)O |
synonyms |
2-hydroxy-3-((2-carboxyethyl)thio)-3-(2-(8-phenyloctyl)phenyl)propanoic acid pobilukast pobilukast edamine pobilukast edamine, (R-(R*,S*))-isomer pobilukast, sodium salt SK and F 104353 SK and F 104353-Z2 SK and F-104353 SKF 104353 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.